molecular formula C8H7BrClNO2 B8580948 Methyl 3-amino-2-bromo-5-chlorobenzoate

Methyl 3-amino-2-bromo-5-chlorobenzoate

Cat. No.: B8580948
M. Wt: 264.50 g/mol
InChI Key: KDYPYOWWHLEVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-bromo-5-chlorobenzoate is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 3-amino-2-bromo-5-chlorobenzoate

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,11H2,1H3

InChI Key

KDYPYOWWHLEVEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-5-chloro-3-nitrobenzoate (4.0 g, 14 mmol) in methanol (130 ml) at room temperature was added ammonium chloride (7.13 g, 136 mmol) followed by deionized water (65 ml). The mixture was heated to 70° C. in air before the addition of iron (4.55 g, 81.5 mmol). The reaction was stirred at 70° C. for 3 hours, allowed to cool to room temperature and filtered through Kieselgel. The filter pad was washed with MeOH (65 ml) and the filtrate concentrated under reduced pressure. The residue was dissolved in saturated NaHCO3 (50 ml) and EtOAc (100 ml). The phases were separated and the organic phase was washed with saturated NaHCO3(aq) (3×50 ml) before being dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (50 g silica, Isolute cartridge, gradient of eluents; 95:5 Heptane:EtOAc to 7:3 Heptane:EtOAc) to give 1.92 g (48%) of the title compound as a colourless oil. LC-MS 92%, m/z=268.8/265.8/267.6, 1H NMR (500 MHz, Chloroform-d) δ 7.08 (1H, d, J=2.36 Hz), 6.86 (1H, d, J=2.36 Hz), 4.34-4.49 (2H, m), 3.93 (3H, s).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.55 g
Type
catalyst
Reaction Step Three
Yield
48%

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